4'-Fluoroacetophenone
Overview
Description
4’-Fluoroacetophenone, also known as 1-(4-fluorophenyl)ethanone, is an organic compound with the molecular formula C8H7FO. It is a clear, colorless to slightly yellow liquid at room temperature. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agricultural products .
Mechanism of Action
Target of Action
It’s known that the compound is used as an intermediate for the synthetic preparation of various pharmaceutical goods and agricultural products .
Mode of Action
The mode of action of 4’-Fluoroacetophenone involves its interaction with its targets, leading to changes at the molecular level. One study has shown that the compound forms a dominant O–H⋯O and a secondary C–H⋯O hydrogen bond . The fluorination effects on the geometries, intermolecular non-covalent interactions, and V3 barrier of the methyl internal rotation were analyzed .
Biochemical Pathways
After decarboxylation, it isomerizes to form 4-fluoroacetophenone, which is then transformed into 4-fluorobenzoic acid .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a boiling point of 196 °c . Its density is 1.138 g/mL at 25 °C .
Result of Action
The compound’s fluorination effects on the geometries, intermolecular non-covalent interactions, and v3 barrier of the methyl internal rotation have been analyzed .
Action Environment
It’s known that the compound is classified as a combustible liquid, indicating that it should be handled with care to avoid ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{FC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 4’-Fluoroacetophenone often involves the use of fluorobenzene and acetyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloroethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoic acid.
Reduction: It can be reduced to 4-fluoroethylbenzene.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluoroethylbenzene.
Substitution: Various substituted acetophenones depending on the nucleophile used
Scientific Research Applications
4’-Fluoroacetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
4’-Chloroacetophenone: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromoacetophenone: Contains a bromine atom in place of fluorine.
4’-Methoxyacetophenone: Has a methoxy group instead of fluorine.
Uniqueness: 4’-Fluoroacetophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methoxy counterparts. This makes it particularly useful in the synthesis of pharmaceuticals where specific interactions with biological targets are required .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPAWHACYDRYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059952 | |
Record name | 4'-Fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | 4'-Fluoroacetophenone | |
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Vapor Pressure |
0.75 [mmHg] | |
Record name | 4'-Fluoroacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
403-42-9 | |
Record name | 4′-Fluoroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4'-Fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoroacetophenone | |
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Record name | Ethanone, 1-(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4'-Fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.329 | |
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Record name | 4'-FLUOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVQ090602V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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